BenchChemオンラインストアへようこそ!

3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide

Regioisomer verification Benzamide SAR Analytical QC

3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide is a synthetic small molecule belonging to the N‑(piperidin‑4‑ylmethyl)benzamide chemotype. Its structure comprises a 3‑bromobenzamide core linked via a methylene spacer to a 1‑methylpiperidine ring (MF: C₁₄H₁₉BrN₂O; MW: 311.22 g·mol⁻¹; InChI Key: XRWGTVCOVMLXFE‑UHFFFAOYSA‑N).

Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
Cat. No. B14871105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide
Molecular FormulaC14H19BrN2O
Molecular Weight311.22 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H19BrN2O/c1-17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)
InChIKeyXRWGTVCOVMLXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide (CAS 953960-78-6) – Compound Class, Identity, and Procurement Baseline


3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide is a synthetic small molecule belonging to the N‑(piperidin‑4‑ylmethyl)benzamide chemotype . Its structure comprises a 3‑bromobenzamide core linked via a methylene spacer to a 1‑methylpiperidine ring (MF: C₁₄H₁₉BrN₂O; MW: 311.22 g·mol⁻¹; InChI Key: XRWGTVCOVMLXFE‑UHFFFAOYSA‑N) . Commercial supply is available at ≥98% purity with full analytical characterization, making it a tractable starting point for medicinal chemistry campaigns targeting bromodomain‑containing proteins, kinases, or GPCRs where the 3‑bromobenzamide pharmacophore has demonstrated validated binding [1][2].

Why 3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide Cannot Be Replaced by Generic In‑Class Benzamide–Piperidine Analogs


Within the N‑(piperidinylmethyl)benzamide series, three structural variables—bromine substitution position (ortho vs. meta vs. para), presence of the methylene spacer between the amide nitrogen and the piperidine ring, and N‑methylation of the piperidine—independently modulate lipophilicity, fraction sp³ (Fsp³), hydrogen‑bonding capacity, and ultimately both target binding and off‑target promiscuity [1]. For instance, the BRD4‑directed SAR literature demonstrates that moving from a cyclopentyl to a 3‑bromobenzyl moiety can shift BRD4‑BD1 Ki from micromolar to single‑digit nanomolar while preserving PLK1 equipotency, proving that even subtle aromatic halogen substitutions are not interchangeable [1]. Generic procurement of an unqualified “bromobenzamide‑piperidine” without verifying the 3‑bromo regioisomer, the methylene linker, and the N‑methylpiperidine terminus risks selecting a compound with a fundamentally different selectivity and potency profile, invalidating SAR continuity and wasting screening resources [2].

Quantitative Differentiation Evidence for 3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide vs. Closest Analogs


Regioisomeric Purity and Identity: 3‑Bromo vs. 2‑Bromo vs. 4‑Bromo Substitution

The 3‑bromo (meta) substitution pattern on the benzamide ring is unambiguously confirmed by the vendor‑supplied InChI Key (XRWGTVCOVMLXFE‑UHFFFAOYSA‑N) and IUPAC name (3‑bromo‑N‑[(1‑methylpiperidin‑4‑yl)methyl]benzamide) . This differentiates it from the ortho‑bromo isomer (2‑bromo‑N‑((1‑methylpiperidin‑4‑yl)methyl)benzamide, CAS 954074‑39‑6) and the para‑bromo isomer (4‑bromo‑N‑(1‑methylpiperidin‑4‑yl)benzamide, CAS 210643‑94‑0) . In the dual BRD4/PLK1 inhibitor series, the 3‑bromobenzyl substitution was identified as the optimal regioisomer for BRD4‑BD1 potency (Ki = 8.7 nM for compound 39j), whereas alternative substitution patterns were not reported to achieve comparable dual potency [1]. Although the target compound itself has not been profiled in this assay, the class‑level SAR strongly indicates that the 3‑bromo regioisomer is the privileged substitution for BRD4 bromodomain engagement.

Regioisomer verification Benzamide SAR Analytical QC

Methylene Spacer vs. Direct Amide–Piperidine Linkage: Conformational and Pharmacophoric Impact

The target compound incorporates a methylene (–CH₂–) spacer between the benzamide nitrogen and the 4‑position of the piperidine ring, as confirmed by its IUPAC name and SMILES (CN1CCC(CNC(=O)C2=CC=CC(Br)=C2)CC1) . This contrasts with the direct‑linked analog 3‑bromo‑N‑(1‑methylpiperidin‑4‑yl)benzamide (CAS not found in primary databases; molecular formula C₁₃H₁₇BrN₂O, MW 297.19), which lacks the methylene unit and consequently has one fewer rotatable bond, a lower Fsp³, and a different hydrogen‑bond donor/acceptor geometry . In the broader benzamide‑piperidine SAR literature, insertion of a methylene spacer has been shown to modulate both Smoothened (Smo) receptor inhibition (compound 5q, Gli‑luc IC₅₀ shift) and muscarinic receptor subtype selectivity by altering the distance and angle between the benzamide pharmacophore and the basic piperidine nitrogen [1].

Linker SAR Conformational flexibility Pharmacophore geometry

Calculated Lipophilicity (LogP) and Fraction sp³ (Fsp³) as Determinants of Developability Profile

The vendor‑reported LogP of 2.30 and Fsp³ of 0.50 for the target compound place it within a favorable developability space that balances membrane permeability with aqueous solubility. The Fsp³ value of 0.50—indicating that half of all non‑hydrogen carbon atoms are sp³‑hybridized—exceeds the typical Fsp³ of flat aromatic BRD4 inhibitors such as (+)‑JQ1 (Fsp³ ≈ 0.20–0.25) and aligns with the recommended Fsp³ ≥ 0.42 for improved clinical success rates [1]. The 2‑bromo regioisomer (CAS 954074‑39‑6) shares an identical molecular formula and is expected to have a very similar LogP and Fsp³; however, its ortho‑bromo substitution places the halogen in a sterically hindered environment adjacent to the amide carbonyl, potentially altering both the ground‑state conformation and the metabolic vulnerability of the amide bond [2]. The 3‑bromo (meta) substitution avoids this steric clash while retaining the electron‑withdrawing effect that modulates benzamide π‑stacking interactions with bromodomain WPF shelf residues [2].

Physicochemical property Drug-likeness Fsp³

Quantified Hazard and Handling Profile vs. Uncharacterized Analogs

The target compound is classified under GHS07 with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit GHS profile, provided by Fluorochem, enables procurement teams to implement appropriate engineering controls (fume hood, PPE) and waste disposal procedures before the compound arrives. In contrast, many close analogs (e.g., 2‑bromo‑N‑((1‑methylpiperidin‑4‑yl)methyl)benzamide, CAS 954074‑39‑6) are listed by vendors without a complete GHS classification or SDS, introducing uncertainty into laboratory safety planning . The availability of a fully characterized hazard profile is a tangible procurement differentiator that reduces institutional EHS compliance risk.

Safety data GHS classification Handling requirements

Validated Purity Specification (≥98%) Enabling Reproducible Screening

The target compound is supplied with a certified purity of ≥98% (LeYan: 98%; Fluorochem: 98%) . This level of purity is sufficient for direct use in biochemical and cell‑based assays without additional purification, reducing batch‑to‑batch variability. Several close analogs, particularly those offered only by custom synthesis vendors, lack a published purity specification or are listed at 95% purity (e.g., 2‑bromo‑N‑((1‑methylpiperidin‑4‑yl)methyl)benzamide from AKSci) . A 3% difference in purity (98% vs. 95%) can translate to up to 3% w/w of unidentified impurities that may act as confounding inhibitors or cytotoxic agents in sensitive cellular assays, particularly at the 10–100 µM screening concentrations typical of fragment‑based or phenotypic screens.

Purity specification Quality control Assay reproducibility

Recommended Research and Industrial Application Scenarios for 3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide Based on Verified Evidence


BRD4 Bromodomain Inhibitor Lead Optimization and SAR Expansion

The 3‑bromo substitution pattern and methylene‑linked 1‑methylpiperidine moiety of the target compound align with the pharmacophoric features of the most potent BRD4‑BD1 inhibitor in the BI‑2536 derivative series (compound 39j, Ki = 8.7 nM), where a 3‑bromobenzyl group proved optimal for engaging the WPF shelf of the bromodomain [1]. The target compound can serve as a minimalist scaffold for systematic SAR exploration—varying the benzamide substitution, linker length, and piperidine N‑substituent—to dissect contributions to BRD4 vs. PLK1 selectivity. Its favorable Fsp³ (0.50) and LogP (2.30) further support its use as a starting point for improving the developability profile of dual BRD4/kinase inhibitors, which typically suffer from high aromatic ring count and poor solubility .

Hedgehog (Hh)/Smoothened (Smo) Pathway Inhibitor Screening

Benzamide derivatives bearing piperidine groups have demonstrated concentration‑dependent inhibition of the Hedgehog signaling pathway through direct Smo receptor antagonism, as established by Gli‑luciferase reporter assays and fluorescence competitive displacement assays [2]. The target compound, with its 3‑bromo substituent and methylene‑piperidine architecture, is structurally positioned to be evaluated in similar Gli‑luc assays using Shh‑Light2 or NIH/3T3 reporter cell lines. Procurement of a high‑purity (98%) batch ensures that any observed Hh pathway modulation can be attributed to the compound rather than impurities, enabling unambiguous hit validation .

Chemical Biology Probe Development Targeting GPCR or Ion Channel Families

The N‑(piperidin‑4‑ylmethyl)benzamide chemotype has been explored in multiple target families including muscarinic acetylcholine receptors (Ki values in the 40 nM range for related compounds) [3] and sigma receptors [4]. The combination of a basic piperidine nitrogen (pKa ~8–9) and a neutral, lipophilic 3‑bromobenzamide moiety (LogP 2.30) provides a balanced physicochemical profile for passive membrane permeability while maintaining sufficient solubility for in vitro assay formats. Researchers designing chemical probes for CNS‑accessible targets can leverage the fully characterized GHS hazard profile and validated purity to streamline institutional safety approval and assay deployment .

Synthetic Methodology Development and Building Block Procurement

With an MDL number (MFCD14159329), full IUPAC name, and validated purity specification , the target compound is suitable as a well‑defined building block for parallel synthesis libraries or late‑stage diversification via Suzuki–Miyaura cross‑coupling at the 3‑bromo position. The bromine atom serves as a synthetic handle for Pd‑catalyzed C–C bond formation, enabling introduction of aryl, heteroaryl, or alkenyl groups without altering the piperidine‑amide scaffold. Procurement from suppliers offering ≥98% purity reduces the risk of catalyst poisoning by trace impurities during palladium‑mediated transformations, directly impacting synthetic yield and reproducibility .

Quote Request

Request a Quote for 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.